molecular formula C16H18O7 B11928756 4-O-Cinnamoylquinic acid

4-O-Cinnamoylquinic acid

Cat. No.: B11928756
M. Wt: 322.31 g/mol
InChI Key: CLDAKARZYFIUGC-VOTSOKGWSA-N
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Description

4-O-Cinnamoylquinic acid is a naturally occurring chemical compound found in various plants, including coffee and Casearia grewiifolia. It is a white to pale yellow crystalline solid that is soluble in alcohol and ester solvents. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-O-Cinnamoylquinic acid can be synthesized through the reaction of quinic acid with cinnamic anhydride under alkaline conditions. The reaction involves the esterification of quinic acid with cinnamic anhydride, followed by acid-catalyzed conversion to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as plants. The extraction process can be complex and requires careful handling to ensure the purity and stability of the compound. Biotechnological methods, including the use of engineered microorganisms, are also being explored for more efficient production .

Chemical Reactions Analysis

Types of Reactions

4-O-Cinnamoylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinic acid derivatives and modified cinnamoyl compounds, which can have different biological and chemical properties .

Scientific Research Applications

4-O-Cinnamoylquinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

4-O-Cinnamoylquinic acid exerts its effects primarily by inhibiting the generation of superoxide anions in human neutrophils. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the oxidative burst of neutrophils. The exact molecular targets are still under investigation, but the compound’s antioxidant properties play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Cinnamoylquinic acid is unique due to its specific esterification at the 4-O position of quinic acid, which imparts distinct chemical and biological properties. Its ability to inhibit superoxide anion generation in neutrophils sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+

InChI Key

CLDAKARZYFIUGC-VOTSOKGWSA-N

Isomeric SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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